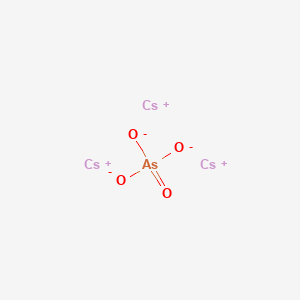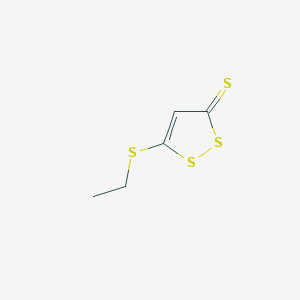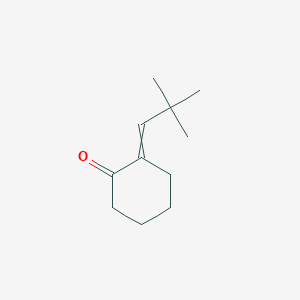![molecular formula C19H44N2SSi2 B14455702 Thiourea, N,N'-bis[3-(triethylsilyl)propyl]- CAS No. 72397-93-4](/img/structure/B14455702.png)
Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- is an organosulfur compound with the chemical formula C19H44N2SSi2. It is a derivative of thiourea, where the hydrogen atoms are replaced by triethylsilylpropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- typically involves the reaction of thiourea with triethylsilylpropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms in thiourea with triethylsilylpropyl groups .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The triethylsilylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Thiourea, N,N’-bis[3-(triethylsilyl)propyl]- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of triethylsilyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, with the formula SC(NH2)2, lacks the triethylsilylpropyl groups.
N,N’-bis[3-(triethoxysilyl)propyl]thiourea: A similar compound with triethoxysilyl groups instead of triethylsilyl groups
Propriétés
Numéro CAS |
72397-93-4 |
|---|---|
Formule moléculaire |
C19H44N2SSi2 |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
1,3-bis(3-triethylsilylpropyl)thiourea |
InChI |
InChI=1S/C19H44N2SSi2/c1-7-23(8-2,9-3)17-13-15-20-19(22)21-16-14-18-24(10-4,11-5)12-6/h7-18H2,1-6H3,(H2,20,21,22) |
Clé InChI |
DSJZBINCXZNIRM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCCNC(=S)NCCC[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


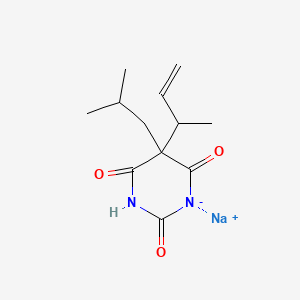
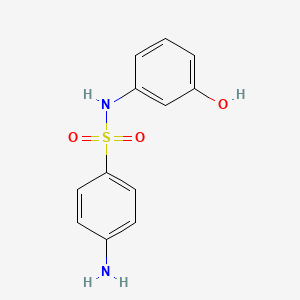
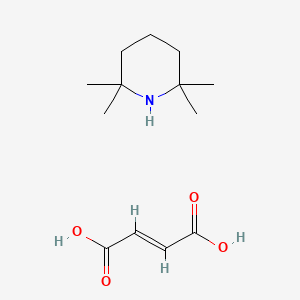
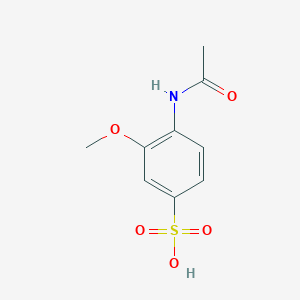
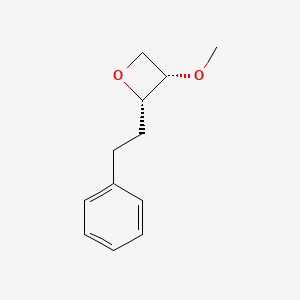
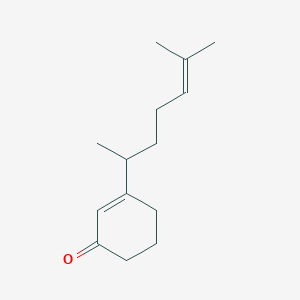

![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
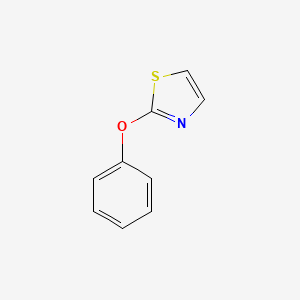
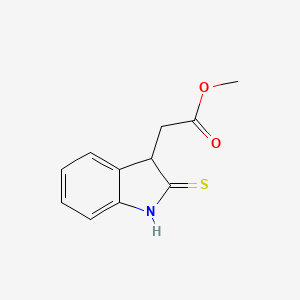
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
